
Caesium sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caesium sulfide is an inorganic compound with the chemical formula Cs₂S. It is a white crystalline solid that is highly soluble in water and ethanol. In aqueous solutions, it behaves as a strong alkali. When exposed to air, this compound emits a characteristic rotten egg smell due to the release of hydrogen sulfide .
Méthodes De Préparation
Caesium sulfide can be synthesized through several methods:
- Reacting elemental caesium with sulfur in tetrahydrofuran (THF) in the presence of ammonia or naphthalene:
Direct Synthesis: 2Cs+S→Cs2S
Dissolving hydrogen sulfide in a caesium hydroxide solution to form caesium bisulfide, which then reacts with more caesium hydroxide to produce this compound:Hydrogen Sulfide Method: CsOH+H2S→CsHS+H2O
CsHS+CsOH→Cs2S+H2O
Analyse Des Réactions Chimiques
Caesium sulfide undergoes various chemical reactions:
- In the presence of water, this compound hydrolyzes to form caesium bisulfide and hydrogen sulfide:
Hydrolysis: Cs2S+H2O→CsHS+CsOH
When exposed to oxygen, this compound can oxidize to form caesium sulfate:Oxidation: Cs2S+2O2→Cs2SO4
this compound reacts with acids to produce hydrogen sulfide gas:Reaction with Acids: Cs2S+2HCl→2CsCl+H2S
These reactions highlight the compound’s reactivity with water, oxygen, and acids .
Applications De Recherche Scientifique
Caesium sulfide has several applications in scientific research:
Radiocesium Remediation: It is used in the capture and removal of radioactive cesium ions from acidic solutions, particularly in nuclear waste management.
Material Science: This compound is used in the synthesis of various materials, including perovskite-like nanowires, which have applications in semiconductor devices and optoelectronics.
Chemical Synthesis: It serves as a reagent in the synthesis of other chemical compounds, particularly in the preparation of sulfide-based materials.
Mécanisme D'action
The mechanism by which caesium sulfide exerts its effects is primarily through its strong alkali nature and its ability to form stable complexes with various ions. In radiocesium remediation, the compound’s sulfur atoms interact with cesium ions to form stable complexes, effectively capturing and removing the ions from solution . This interaction is facilitated by the flexible framework and adjustable layer spacing of the material used in the remediation process .
Comparaison Avec Des Composés Similaires
Caesium sulfide can be compared with other alkali metal sulfides, such as:
Sodium Sulfide (Na₂S): Similar to this compound, sodium sulfide is a strong alkali and reacts with water to produce hydrogen sulfide. this compound is more reactive due to the larger atomic size of caesium.
Potassium Sulfide (K₂S): Potassium sulfide also shares similar chemical properties with this compound but is less soluble in water.
Rubidium Sulfide (Rb₂S): Rubidium sulfide is another alkali metal sulfide with properties similar to this compound, but it is less commonly used in industrial applications.
This compound’s uniqueness lies in its high reactivity and solubility, making it particularly useful in applications requiring strong alkali properties and effective ion capture.
Propriétés
Numéro CAS |
12214-16-3 |
|---|---|
Formule moléculaire |
Cs2S |
Poids moléculaire |
297.88 g/mol |
Nom IUPAC |
dicesium;sulfide |
InChI |
InChI=1S/2Cs.S/q2*+1;-2 |
Clé InChI |
QTNDMWXOEPGHBT-UHFFFAOYSA-N |
SMILES canonique |
[S-2].[Cs+].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


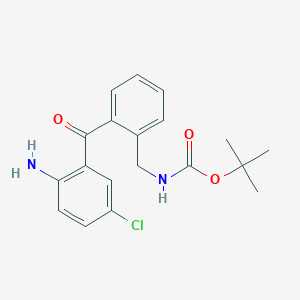
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
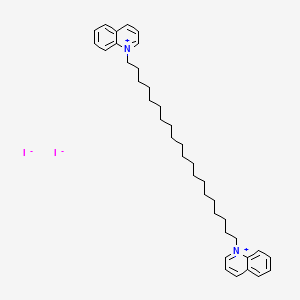
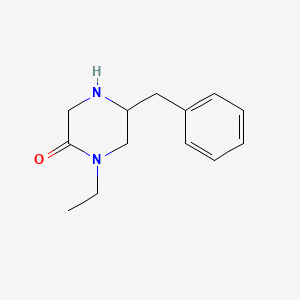
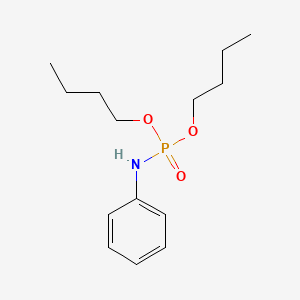
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
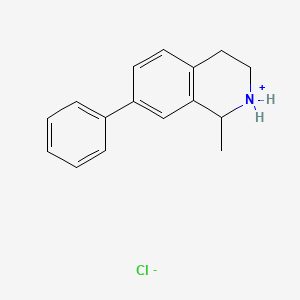
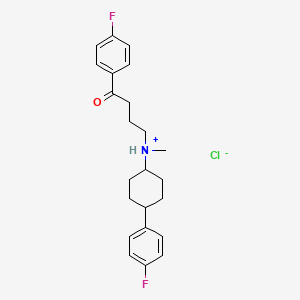
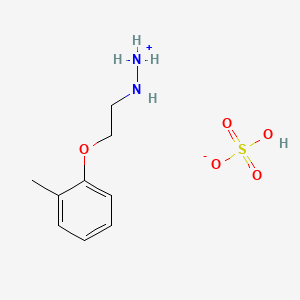
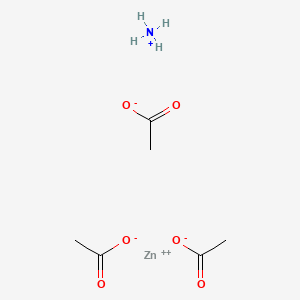
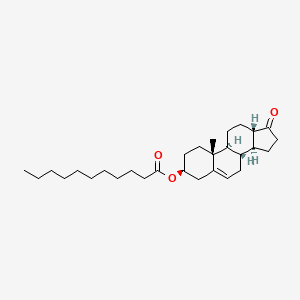
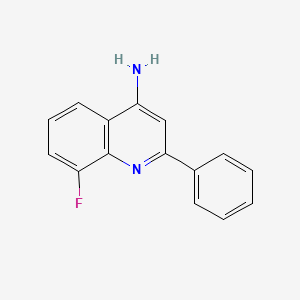
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
